Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 62625-32-5
VCID: VC16583798
InChI: InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;
SMILES:
Molecular Formula: C21H14Br4NaO5S
Molecular Weight: 721.0 g/mol

Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt

CAS No.: 62625-32-5

Cat. No.: VC16583798

Molecular Formula: C21H14Br4NaO5S

Molecular Weight: 721.0 g/mol

* For research use only. Not for human or veterinary use.

Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt - 62625-32-5

Specification

CAS No. 62625-32-5
Molecular Formula C21H14Br4NaO5S
Molecular Weight 721.0 g/mol
Standard InChI InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;
Standard InChI Key OLIIKGZXWGINEQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.[Na]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name reflects its intricate structure: a bis-phenolic framework bridged by a 3H-1,2-benzoxathiol-3-ylidene group, with each phenolic ring substituted by two bromine atoms and a methyl group. The sodium salt form arises from deprotonation of the phenolic hydroxyl groups, yielding the monosodium derivative . Its molecular formula, C₂₁H₁₄Br₄O₅S·Na, corresponds to a molecular weight of 720.0 g/mol .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Number62625-32-5; 67763-24-0
IUPAC NameSodium 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1, oxathiol-3-yl]-3-methylphenolate
Common SynonymsBromocresol Green sodium salt; Sodium bromocresol green
Molecular FormulaC₂₁H₁₄Br₄O₅S·Na

Synthesis and Physicochemical Properties

Physical and Chemical Properties

The compound exhibits pH-dependent chromotropic behavior, transitioning from yellow (acidic) to blue (basic) due to deprotonation of the phenolic groups . This property underpins its use as a pH indicator. Key physicochemical parameters include:

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
SolubilityHighly soluble in water; moderate in polar organic solvents
Melting PointNot reported; likely >250°C (decomposes)
StabilityStable under ambient conditions; light-sensitive
pKa~4.0–5.4 (dependent on solvent)

Functional Applications

Analytical Chemistry: pH Indicancy

As Bromocresol Green sodium salt, the compound serves as a metachromatic pH indicator in titrimetry and spectrophotometry. Its transition range (pH 3.8–5.4) makes it ideal for acidic-to-neutral media, such as in albumin quantification assays . The chromophore’s conjugation system, disrupted by protonation, explains its vivid color changes .

Materials Science and Coordination Chemistry

The sodium sulfonate group enables coordination with metal ions, positioning the compound as a ligand in catalyst design or supramolecular assemblies . Its bromine substituents may also facilitate halogen bonding in crystal engineering.

Future Research Directions

  • Structural Characterization: Resolving its crystal structure via X-ray diffraction would clarify stereochemical details and non-covalent interactions.

  • Biological Profiling: Systematic studies on its antimicrobial and cytotoxic effects are warranted.

  • Advanced Applications: Exploration in photodynamic therapy or as a redox-active material in batteries could exploit its electron-rich architecture.

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